N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride
Description
Historical Context and Development
The development of this compound emerged from the convergence of two historically significant pharmaceutical discoveries: the sulfonamide revolution of the 1930s and the recognition of piperidine derivatives as versatile pharmaceutical scaffolds. The sulfonamide class of compounds traces its origins to the groundbreaking work conducted in the laboratories of Bayer AG in 1932, when a team led by physician-researcher Gerhard Domagk discovered that a red dye synthesized by Bayer chemist Josef Klarer demonstrated remarkable antibacterial effects in mice. This discovery of Prontosil marked the beginning of the sulfonamide era, establishing these compounds as the first broadly effective antibacterials to be used systemically and paving the way for the antibiotic revolution in medicine.
The subsequent development of sulfonamide chemistry was characterized by an unprecedented expansion of synthetic efforts, with researchers creating thousands of molecular variations to optimize therapeutic efficacy and reduce toxicity. By 1945, over 5,400 permutations of the sulfanilamide structure had been synthesized, demonstrating the immense potential for structural diversification within this chemical class. The discovery that Prontosil was metabolized in the body to release the active compound sulfanilamide led to the realization that numerous structural modifications were possible while maintaining or enhancing biological activity. This foundational understanding established the concept of structure-activity relationships that would prove crucial for the development of modern sulfonamide derivatives.
Parallel to the evolution of sulfonamide chemistry, piperidine derivatives emerged as important pharmaceutical building blocks through their incorporation into numerous therapeutic agents. The recognition of piperidine as a versatile heterocyclic scaffold capable of conferring diverse biological activities led to its widespread adoption in medicinal chemistry. The six-membered saturated nitrogen-containing ring system provides structural rigidity while offering multiple sites for chemical modification, making it an ideal foundation for drug design and optimization.
The specific development of this compound represents a sophisticated approach to combining these two pharmacologically important structural elements. Contemporary research has demonstrated that sulfonamide derivatives containing piperidine fragments exhibit excellent antibacterial potency, with some compounds showing superior activity compared to traditional commercial agents. These findings have reinforced the value of hybrid molecules that integrate multiple pharmacophoric elements to achieve enhanced therapeutic profiles.
Classification Within Piperidine Derivatives and Sulfonamides
This compound occupies a unique position within the chemical taxonomy, simultaneously belonging to both the piperidine derivative family and the sulfonamide class of compounds. As a piperidine derivative, this compound contains the characteristic six-membered saturated nitrogen heterocycle that defines this important class of pharmaceutical intermediates and active compounds. Piperidine and its derivatives are ubiquitous building blocks in pharmaceuticals and fine chemicals, with the piperidine structure found in numerous therapeutic agents including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotic medications, and opioids.
The classification of this compound within the sulfonamide family is established through the presence of the methanesulfonamide functional group, which represents a specific subtype of the broader sulfonamide classification. Sulfonamides are characterized by the presence of a sulfonamide functional group that acts as a non-classical bioisostere of carboxyl groups, phenolic hydroxyl groups, and amide groups. This structural feature has proven essential for biological activity, with the electron-withdrawing nature of the sulfonamide group influencing the reactivity and pharmacological properties of the entire molecule.
Within the more specific context of organosulfonamides, this compound exemplifies the sophisticated molecular architecture that emerges when aliphatic sulfonamides are combined with heterocyclic systems. The compound can be further classified as a methanesulfonamide derivative, distinguishing it from other sulfonamide subtypes such as benzene sulfonamides or sulfonylureas. This classification is significant because methanesulfonamides often exhibit distinct physicochemical properties and biological activities compared to their aromatic counterparts.
The structural complexity of this compound also places it within the category of hybrid molecules, which combine multiple pharmacophoric elements to achieve synergistic effects. Recent research has demonstrated that such hybrid compounds often exhibit enhanced biological activities compared to their individual components, making them valuable targets for pharmaceutical development. The combination of the piperidine ring system with the sulfonamide functionality creates a molecular framework that can interact with multiple biological targets through diverse mechanisms.
Contemporary medicinal chemistry research has recognized compounds like this compound as representatives of a new generation of sulfonamide derivatives designed to overcome traditional limitations such as bacterial resistance and narrow spectrum activity. These compounds are specifically classified as novel sulfonamide derivatives containing piperidine moieties, a classification that reflects their potential as bactericide leads for managing plant bacterial diseases and other therapeutic applications.
Nomenclature, Identification, and Registration Data
The systematic nomenclature and identification of this compound follows established conventions for complex organic molecules containing multiple functional groups and stereochemical considerations. The compound is officially registered under the Chemical Abstracts Service number 1361116-13-3, providing a unique identifier that facilitates precise communication within the scientific community. This registration number serves as the primary reference for database searches, patent filings, and regulatory documentation.
The molecular formula C8H19ClN2O2S accurately describes the atomic composition of the compound, indicating the presence of eight carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is precisely determined as 242.77 grams per mole, a value that proves essential for stoichiometric calculations and analytical method development. These fundamental parameters form the basis for all subsequent chemical and physical property determinations.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1361116-13-3 |
| Molecular Formula | C8H19ClN2O2S |
| Molecular Weight | 242.77 g/mol |
| International Union of Pure and Applied Chemistry Name | N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride |
The International Union of Pure and Applied Chemistry nomenclature provides a systematic method for naming the compound based on its structural features and functional group priorities. The name N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride clearly indicates the presence of the piperidine ring system attached through an ethyl linker to the nitrogen atom of the methanesulfonamide group, with the hydrochloride designation specifying the salt form. This systematic naming convention ensures unambiguous identification regardless of language or regional naming preferences.
Properties
IUPAC Name |
N-(2-piperidin-3-ylethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-6-4-8-3-2-5-9-7-8;/h8-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAIWFSLVYOUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 3-(2-Aminoethyl)piperidine or its enantiomerically pure form is used as the amine precursor.
- Methanesulfonyl chloride (CH3SO2Cl) is the sulfonylating agent.
- Hydrochloric acid or HCl gas is used for salt formation.
Stepwise Synthesis
| Step | Reaction Description | Conditions | Yield / Notes |
|---|---|---|---|
| 1. Sulfonamide Formation | Reaction of 3-(2-aminoethyl)piperidine with methanesulfonyl chloride | Typically performed in anhydrous solvent such as dichloromethane or THF, in the presence of a base (e.g., triethylamine) to neutralize HCl generated | High yield, typically >80% if controlled under dry, inert atmosphere |
| 2. Salt Formation | Treatment of the free base sulfonamide with hydrochloric acid | Dissolution in suitable solvent (e.g., ethanol or ether), followed by addition of HCl gas or concentrated HCl | Crystallization of the hydrochloride salt, facilitating purification and isolation |
Representative Reaction Scheme
$$
\text{3-(2-Aminoethyl)piperidine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide} \xrightarrow[\text{HCl}]{\text{Solvent}} \text{this compound}
$$
Research Findings and Optimization
- Reaction Environment: The sulfonylation is sensitive to moisture; thus, anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended to prevent hydrolysis of methanesulfonyl chloride and side reactions.
- Base Selection: Triethylamine or pyridine is commonly used to trap HCl and drive the reaction to completion.
- Temperature Control: The reaction is typically carried out at 0–25°C initially to control exothermicity, then allowed to warm to room temperature for completion.
- Purification: The hydrochloride salt crystallizes out upon acid treatment, which simplifies isolation and improves purity.
- Yield and Purity: Reported yields range from 80% to 95% with high purity (>98% by HPLC) when optimized.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Outcome |
|---|---|---|
| Solvent | Dichloromethane, THF, or Ethyl Acetate | Solubility and reaction rate |
| Base | Triethylamine, Pyridine | Neutralizes HCl, prevents side reactions |
| Temperature | 0–25°C initially, then room temperature | Controls reaction rate and selectivity |
| Reaction Time | 1–4 hours | Ensures complete conversion |
| Atmosphere | Nitrogen or Argon | Prevents moisture interference |
| Salt Formation Method | Addition of HCl gas or concentrated HCl | Facilitates crystallization and purification |
| Purification | Recrystallization from ethanol or ether | Enhances purity and isolates product |
Patent and Literature Insights
- While direct patents on this exact compound’s preparation are limited, sulfonamide formation via reaction of amines with methanesulfonyl chloride is well documented in patent literature.
- Analogous methods for preparing sulfonamide derivatives of piperidine rings involve similar sulfonylation steps followed by salt formation.
- The process is scalable and suitable for industrial synthesis with proper control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride is primarily studied for its potential as a drug candidate. Its applications include:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies indicate that it interacts with bacterial membranes, disrupting their integrity and leading to cell death .
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.
2. Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a potential treatment for psychiatric disorders:
- Serotonin Modulation : It has been shown to interact with serotonin receptors, suggesting possible applications in treating depression and anxiety disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains highlighted the compound's broad-spectrum antimicrobial properties. It was particularly effective against drug-resistant strains of Staphylococcus aureus, indicating its potential as an alternative treatment option in antibiotic-resistant infections.
Case Study 2: Neuroprotective Effects
Research involving animal models demonstrated that N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride could significantly reduce cognitive decline associated with neurodegenerative diseases. The mechanism was linked to its ability to inhibit AChE, thereby increasing acetylcholine levels in the brain.
Comparative Data Table
| Application Area | Specific Activity | Relevant Findings |
|---|---|---|
| Antimicrobial Activity | Inhibition of Gram-positive bacteria | Effective against resistant strains |
| Enzyme Inhibition | Acetylcholinesterase inhibition | Potential for Alzheimer's treatment |
| Neuropharmacology | Serotonin receptor interaction | Modulation of mood-related disorders |
Mechanism of Action
The mechanism of action of N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
The target compound’s piperidine ring (six-membered) contrasts with pyrrolidine (five-membered) in derivatives like (R)-1-(pyridin-4-yl)-N-(pyrrolidin-3-yl)methanesulfonamide HCl . Additionally, the piperidin-3-yl-ethyl group may facilitate stronger hydrogen bonding due to its extended ethyl linker, improving solubility in aqueous media .
Aryl Substituents and Pharmacological Activity
Sotalol’s 4-(isopropylglycyl)phenyl group enables beta-adrenergic receptor antagonism, a property absent in the target compound due to its aliphatic piperidine substituent . Similarly, dronedarone’s benzofuranyl and lipophilic side chains enhance membrane permeability, critical for its antiarrhythmic efficacy . The industrial-grade N-(3-aminophenyl) analog lacks therapeutic data but demonstrates high purity, suggesting utility in synthetic intermediates .
Hydrogen Bonding and Crystallinity
highlights the role of hydrogen bonding in crystal packing.
Research Findings and Implications
Solvent Interactions
While direct studies on the target compound are unavailable, demonstrates that solvent polarity significantly affects the electronic absorption of methanesulfonamide derivatives. This suggests that N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide HCl may exhibit solvatochromism in polar aprotic solvents, impacting its analytical characterization .
Industrial and Pharmacological Potential
The commercial availability of N-(3-aminophenyl)-methanesulfonamide HCl () underscores the scalability of methanesulfonamide synthesis.
Biological Activity
N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride is a sulfonamide derivative featuring a piperidine moiety. The piperidine ring is known for its significant role in various biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The sulfonamide group contributes to the compound's pharmacological potential, particularly in enzyme inhibition and antibacterial action .
1. Antibacterial Activity
Research has demonstrated that compounds containing piperidine structures exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives with similar structures to N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride possess moderate to strong inhibitory effects against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 20 |
| Compound B | Bacillus subtilis | 18 |
| N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride | TBD |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly significant as it relates to potential treatments for neurodegenerative diseases like Alzheimer's. The sulfonamide moiety enhances binding affinity, thereby improving inhibitory effectiveness .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride | AChE | TBD |
| Compound C | Urease | TBD |
3. Anti-inflammatory and Anticancer Properties
The anti-inflammatory potential of this compound has been explored in various studies, showing promising results in reducing inflammation markers in vitro. Moreover, its anticancer properties are attributed to the ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride on human cancer cell lines. Results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM, suggesting strong anticancer activity.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was shown to enhance cognitive function in animal models by inhibiting AChE activity, leading to increased acetylcholine levels in the brain.
The biological activities of N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride can be attributed to its interaction with specific biological targets:
Q & A
Q. What are the recommended synthetic pathways for N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride, and how are intermediates purified?
A common method involves reacting the primary amine precursor (e.g., 2-(piperidin-3-yl)ethylamine) with methanesulfonyl chloride in a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane. Triethylamine is typically added as a base to neutralize HCl byproducts . Purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate and methanol) or recrystallization from ethanol/water mixtures. Purity validation requires HPLC with UV detection (e.g., C18 column, 220 nm) .
Q. Which analytical techniques are optimal for assessing the purity and stability of this compound?
Reverse-phase HPLC using a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio is widely used. Detection at 210–230 nm ensures sensitivity to sulfonamide and amine functional groups . Stability under stress conditions (e.g., acidic/basic hydrolysis, oxidation) should be monitored via forced degradation studies, with degradation products identified using LC-MS/MS .
Advanced Research Questions
Q. How do degradation pathways of N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide hydrochloride compare to structurally related methanesulfonamide derivatives?
Under basic conditions, the sulfonamide group may undergo hydrolysis, yielding a secondary amine and methanesulfonic acid. This parallels the degradation of dronedarone hydrochloride, where polar degradation products form under alkaline stress . Advanced characterization techniques like high-resolution mass spectrometry (HR-MS) and NMR are critical for structural elucidation. For example, N-dealkylation or piperidine ring oxidation could generate impurities requiring separation via ion-pair chromatography .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
Impurities often arise from incomplete sulfonylation (e.g., residual amine intermediates) or side reactions during piperidine ring functionalization. A tiered approach is recommended:
- Synthesis-related impurities : Use HPLC spiked with synthesized standards (e.g., N-methylated byproducts).
- Degradation impurities : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-UV/HR-MS .
- Chiral impurities : If the piperidine moiety has stereocenters, chiral HPLC (e.g., Chiralpak AD-H column) is essential .
Q. How can researchers investigate the pharmacological activity of this compound in receptor-binding assays?
The piperidine-ethyl-sulfonamide scaffold is structurally similar to known G-protein-coupled receptor (GPCR) modulators. For example:
- In vitro binding assays : Screen against adrenergic (α1/β2) or dopaminergic receptors using radiolabeled ligands (e.g., [³H]-prazosin for α1 receptors).
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
- Structure-activity relationship (SAR) : Modify the piperidine substitution pattern or sulfonamide linker length to optimize affinity .
Q. What solvent systems and storage conditions maximize compound stability in solution?
The compound’s solubility in aqueous buffers is limited due to its lipophilic piperidine and sulfonamide groups. For stock solutions:
Q. What chromatographic challenges arise due to the compound’s lipophilicity, and how can they be mitigated?
High log P values (~3–4) necessitate >70% organic mobile phases (e.g., acetonitrile or methanol), which conflict with green chemistry goals. Solutions include:
- Core-shell columns : Reduce solvent use via improved efficiency (e.g., Kinetex C18, 2.6 µm particles).
- High-temperature HPLC : Lower mobile phase viscosity at 50–60°C, enabling lower acetonitrile content .
- Microfluidic LC : Minimize solvent consumption for high-throughput screening .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
